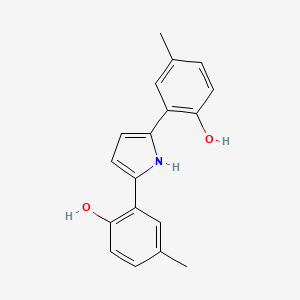
2,2'-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid is an organic compound with the molecular formula C18H12O8 It is a derivative of anthracene, featuring hydroxyl and carboxyl groups that contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid typically involves the functionalization of anthracene derivatives. One common method includes the oxidative dehydrogenation of 1-tetralones, which can be achieved using silver (I) oxide in 1,4-dioxane . This process converts 9,10-dihydroxy-1-oxo, 9,10-dihydroxy-1,5-dioxo, and 1,8-dioxo-1,2,3,4,5,6,7,8-octahydro anthracene into their respective hydroxyanthraquinones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of catalytic processes and continuous flow reactors could be explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, leading to the formation of esters, ethers, and other derivatives.
Common Reagents and Conditions
Oxidation: Silver (I) oxide in 1,4-dioxane.
Reduction: Sodium/ethanol or magnesium can be used for the reduction of related anthracene derivatives.
Substitution: Various reagents such as alkyl halides, acyl chlorides, and alcohols can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include hydroxyanthraquinones, dihydroanthracenes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of skin conditions and cancer.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound can modulate oxidative stress, inhibit specific enzymes, and induce apoptosis in cancer cells, making it a promising candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,8-Dihydroxy-9,10-anthraquinone (dantron, chrysazin)
- 1,4-Dihydroxyanthraquinone (quinizarin)
- 1,5-Dihydroxyanthraquinone (anthrarufin)
Uniqueness
2,2’-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
117566-32-2 |
|---|---|
Molekularformel |
C18H14O7 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
2-[7-(carboxymethyl)-1,8-dihydroxy-9-oxo-10H-anthracen-2-yl]acetic acid |
InChI |
InChI=1S/C18H14O7/c19-12(20)6-10-3-1-8-5-9-2-4-11(7-13(21)22)17(24)15(9)18(25)14(8)16(10)23/h1-4,23-24H,5-7H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
NXYUPXZWCSAWRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=C(C=C2)CC(=O)O)O)C(=O)C3=C1C=CC(=C3O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
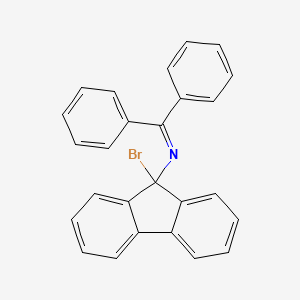

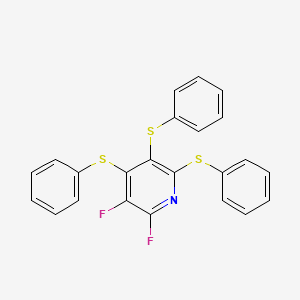


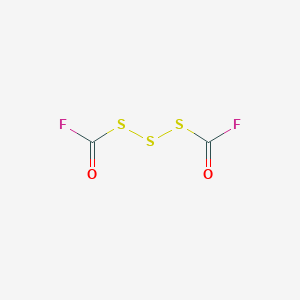

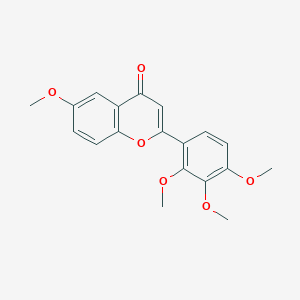
![6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione](/img/structure/B14293306.png)
![1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14293311.png)
![2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone](/img/structure/B14293319.png)
